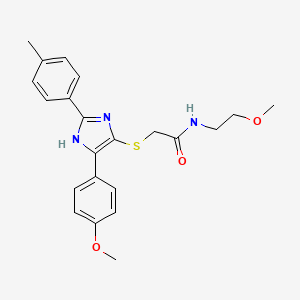

N-(2-methoxyethyl)-2-((5-(4-methoxyphenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-methoxyethyl)-2-((5-(4-methoxyphenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of an imidazole ring, a thioether group, and acetamide moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with related functional groups have been synthesized and studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Synthesis Analysis

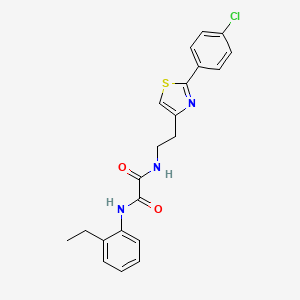

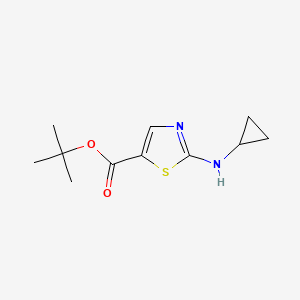

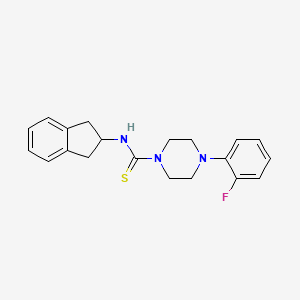

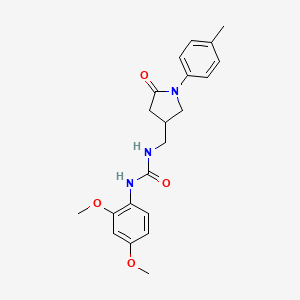

The synthesis of related compounds involves multi-step reactions that include the formation of amide bonds and the introduction of aryl groups. For instance, a series of N-aryl-thiazolyl acetamides were synthesized and evaluated for their biological activities . Another study reported the synthesis of novel acetamide derivatives containing an oxadiazole moiety and evaluated their cytotoxicity against various cancer cell lines . The synthesis of compounds with imidazole rings has been described, highlighting the challenges associated with the formation of amide bonds in the presence of unmasked imidazole functions . These studies suggest that the synthesis of the compound would likely involve similar strategies, such as the use of activated coupling procedures to overcome the reactivity of the imidazole ring.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This ring is known to be crucial for the biological activity of many compounds. The presence of methoxyphenyl and p-tolyl groups would contribute to the compound's hydrophobic character and could influence its binding to biological targets. The thioether linkage to the acetamide moiety would add to the molecule's flexibility and could affect its conformational dynamics.

Chemical Reactions Analysis

Compounds with imidazole rings, such as the one described, can participate in various chemical reactions. The imidazole ring can act as a nucleophile in reactions with electrophiles or as a ligand in coordination chemistry. The acetamide group could undergo hydrolysis under certain conditions, converting the compound into the corresponding carboxylic acid and amine. The thioether group could be oxidized to a sulfoxide or sulfone, altering the compound's chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of methoxy groups would increase the molecule's overall polarity, potentially affecting its solubility in organic solvents and water. The acetamide group would contribute to the compound's hydrogen-bonding capacity, which could influence its melting point, boiling point, and solubility. The imidazole ring could impact the compound's pKa and its behavior in acidic or basic environments.

Applications De Recherche Scientifique

Applications in Imaging and Diagnostic Research

The compound and its derivatives show promise in diagnostic research, particularly in the development of tracers for PET imaging. For instance, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, related to the compound , have been synthesized and demonstrated potential as PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016). These findings indicate a potential application of similar compounds in the field of diagnostic imaging, contributing to the early detection and management of various health conditions.

Applications in Antimicrobial Research

The structural analogs of the compound have demonstrated significant antibacterial activity, highlighting their potential as antibacterial agents. For instance, derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide showed significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, other derivatives based on the imidazole and thiazole scaffold exhibited potent antibacterial properties (Gullapelli, Thupurani, & Brahmeshwari, 2014). These studies underscore the relevance of the compound and its derivatives in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance.

Applications in Anticancer Research

Several studies have highlighted the anticancer potential of derivatives of this compound. Synthesized thiazole derivatives exhibited notable anticancer activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). In another study, benzothiazole derivatives bearing different heterocyclic rings were screened for antitumor activity against a variety of human tumor cell lines, with some compounds showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015). These findings point towards the compound's potential use in the development of new anticancer agents.

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-15-4-6-17(7-5-15)21-24-20(16-8-10-18(28-3)11-9-16)22(25-21)29-14-19(26)23-12-13-27-2/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXERFSZJCLEOCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-((5-(4-methoxyphenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)